molecular formula C11H15ClN2O B13458984 [1-(1,2-Benzoxazol-6-yl)propan-2-yl](methyl)amine hydrochloride

[1-(1,2-Benzoxazol-6-yl)propan-2-yl](methyl)amine hydrochloride

Cat. No.: B13458984
M. Wt: 226.70 g/mol
InChI Key: RIZGLGQNZPDCIA-UHFFFAOYSA-N
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Description

1-(1,2-Benzoxazol-6-yl)propan-2-ylamine hydrochloride: is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Benzoxazol-6-yl)propan-2-ylamine hydrochloride typically involves the reaction of benzoxazole derivatives with appropriate alkylating agents. The process generally includes:

    Formation of Benzoxazole Core: This step involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Alkylation: The benzoxazole core is then alkylated using propan-2-yl halides in the presence of a base such as potassium carbonate.

    Amination: The resulting intermediate is further reacted with methylamine to introduce the amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzoxazole derivatives with potential biological activities.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 1-(1,2-Benzoxazol-6-yl)propan-2-ylamine hydrochloride is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may exert its effects through binding to these targets and altering their activity, which can result in therapeutic outcomes.

Comparison with Similar Compounds

    Benzoxazole: The parent compound, known for its broad range of biological activities.

    2-Aminobenzoxazole: A derivative with similar structural features and biological properties.

    6-Methylbenzoxazole: Another benzoxazole derivative with potential bioactivity.

Uniqueness: What sets 1-(1,2-Benzoxazol-6-yl)propan-2-ylamine hydrochloride apart from other similar compounds is its unique substitution pattern, which may confer distinct biological activities and therapeutic potential. Its specific structural features allow for targeted interactions with molecular targets, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

1-(1,2-benzoxazol-6-yl)-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-8(12-2)5-9-3-4-10-7-13-14-11(10)6-9;/h3-4,6-8,12H,5H2,1-2H3;1H

InChI Key

RIZGLGQNZPDCIA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)C=NO2)NC.Cl

Origin of Product

United States

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